4-(aminomethyl)-N-ethyl-N-phenylaniline
Description
4-(Aminomethyl)-N-ethyl-N-phenylaniline is a substituted aniline derivative featuring an ethyl group and a phenyl group attached to the nitrogen atom of the aniline core, along with an aminomethyl substituent at the para position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
4-(aminomethyl)-N-ethyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17(14-6-4-3-5-7-14)15-10-8-13(12-16)9-11-15/h3-11H,2,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMFRAHJYIYNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-(Aminomethyl)-N-ethyl-N-phenylaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(aminomethyl)-N-ethyl-N-phenylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 4-(aminomethyl)-N-ethyl-N-phenylaniline, differing in substituents, electronic effects, or backbone modifications:
Key Research Findings
- Antitumor Activity: 4-Arylaminoquinazolines () demonstrate that ethyl and phenyl substitutions enhance antiproliferative effects, suggesting similar modifications in the target compound could yield bioactive derivatives .
- Ion Channel Modulation: 4-(Aminomethyl)pyridine derivatives () potentiate calcium currents, indicating that the aminomethyl group’s positioning critically influences bioactivity .
Biological Activity
4-(Aminomethyl)-N-ethyl-N-phenylaniline, a compound belonging to the class of aminomethyl phenyl derivatives, has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an aminomethyl group attached to a phenyl ring, which is essential for its biological activity.
Research has indicated that compounds similar to this compound can modulate amyloid precursor protein (APP) metabolism, influencing the release of amyloid-beta peptides (Aβ). These peptides are implicated in Alzheimer's disease pathology. Specifically, studies have shown that certain derivatives can inhibit Aβ release and enhance the stability of APP carboxy-terminal fragments (CTFs), which may contribute to neuroprotective effects .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring and the amine group significantly influence the biological activity of aminomethyl phenyl derivatives. For instance, compounds with electron-donating groups on the phenyl ring demonstrated enhanced inhibitory effects on Aβ peptide release. The most effective compounds in these studies exhibited IC50 values in the micromolar range (4.1-6.0 µM) against both Aβ40 and Aβ42 .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 15a | Aβ40 Inhibition | 4.1 | Significant reduction in peptide release |
| 16a | Aβ42 Inhibition | 6.0 | Increased stability of APP CTFs |
| 15a & 16a | Cytotoxicity | >100 | No cytotoxicity observed at high concentrations |
Case Studies
- Neuroprotective Effects : In a study involving human neuroblastoma cell lines (SY5Y-APP695), compounds similar to this compound were shown to redirect APP metabolism towards decreased Aβ peptide release while maintaining low cytotoxicity .
- Anticancer Activity : Another study focused on derivatives containing the 4-(aminomethyl)benzamide fragment demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs), including EGFR and HER-2. Compounds exhibited up to 92% inhibition at low concentrations (10 nM), indicating potential for development as anticancer agents .
- Quantitative Structure-Activity Relationship : QSAR analysis has been utilized to correlate structural features with biological activity, leading to insights into how modifications can enhance efficacy against targeted pathways such as those involved in cancer proliferation and neurodegeneration .
Preparation Methods
Reductive Amination Approach
One common method to introduce the aminomethyl group involves reductive amination of a corresponding aldehyde or ketone precursor with an amine source.
- Step 1: Starting from 4-formyl-N-ethyl-N-phenylaniline, the aldehyde group at the para position is reacted with ammonia or an amine equivalent.
- Step 2: The imine intermediate formed is reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation to yield the aminomethyl derivative.
This method is favored for its mild conditions and good selectivity, minimizing over-alkylation or side product formation.
N-Alkylation of Diphenylamine Derivatives
The N-ethyl-N-phenylaniline core can be synthesized by alkylation of diphenylamine or aniline derivatives:
- Step 1: Diphenylamine is subjected to N-ethylation using ethyl halides or ethyl sulfate under basic conditions.
- Step 2: Subsequent N-phenylation can be achieved via Buchwald-Hartwig amination or Ullmann-type coupling with aryl halides.
Representative Detailed Synthetic Procedure
A typical synthesis reported in literature for closely related compounds involves the following steps:
| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection of amino group on 4-bromo-2-nitroaniline | Di-tert-butyl dicarbonate (Boc2O), base | Boc-protected intermediate |
| 2 | Suzuki coupling to introduce phenyl group | Arylboronic acid, Pd catalyst, base | Phenyl-substituted intermediate |
| 3 | Reduction of nitro group to amino | Hydrogenation (H2, Pd/C) or chemical reduction | Amino intermediate ready for further coupling |
| 4 | Coupling with aminomethyl benzoate derivative | Condensation reaction | Formation of aminomethyl-substituted product |
| 5 | Deprotection of Boc group | HCl in ethyl acetate | Final this compound |
This multi-step approach ensures regioselective functionalization and high yields of the target compound.
Alternative Synthetic Methods and Considerations
- Direct C-N Coupling: Copper-catalyzed C-N coupling reactions using copper salts and ligands under mild conditions can be employed to form diphenylamine derivatives, which can then be aminomethylated.
- Reductive Amination Variants: Using formaldehyde or paraformaldehyde as the aminomethyl source in the presence of reductants (e.g., sodium cyanoborohydride) offers an efficient route to the aminomethyl group.
- Use of Protecting Groups: Sulfonamide protection (e.g., o-nitrobenzenesulfonamide) allows selective N-alkylation and prevents over-alkylation, which is critical for complex amine derivatives.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Challenges/Notes |
|---|---|---|---|
| Reductive Amination | Aldehyde precursor, amine source, reducing agent (NaBH4, H2/Pd) | Mild, selective, good yields | Requires aldehyde intermediate |
| N-Alkylation of Diphenylamine | Ethyl halides, aryl halides, Pd or Cu catalysts | Modular, allows varied substitutions | Multi-step, requires protection steps |
| Protection-Deprotection | Boc2O, sulfonamide groups, acid/base for deprotection | Controls selectivity, prevents side reactions | Adds steps, requires careful handling |
| Copper-Catalyzed C-N Coupling | Copper salts, ligands, aryl halides | Mild conditions, recyclable ligands | Ligand and catalyst optimization needed |
Research Findings and Optimization
- The use of Boc protection followed by Suzuki coupling and reduction steps has been shown to yield high purity products with minimal side reactions.
- Copper-catalyzed C-N coupling with recyclable ligands improves environmental impact and cost-effectiveness.
- Reductive amination with formaldehyde derivatives is efficient but requires control to avoid over-alkylation or polymerization.
- Acidic deprotection conditions (e.g., HCl in ethyl acetate) effectively remove protecting groups without damaging the aminomethyl functionality.
Q & A
What are the established synthetic routes for 4-(aminomethyl)-N-ethyl-N-phenylaniline, and how can reaction conditions be optimized for higher yields?
Basic Research Question
A common synthetic approach involves alkylation of primary amines with alkyl halides under basic conditions. For example, reacting 4-(chloromethyl)-N-ethyl-N-phenylaniline with ammonia or its derivatives in the presence of a base (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane or ethanol at 25–40°C yields the target compound. Optimization can focus on solvent polarity (e.g., DCM vs. EtOH), reaction time, and stoichiometric ratios of reagents. Yields of 65–80% are achievable under controlled conditions, as demonstrated in analogous benzylamine syntheses .
How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
Basic Research Question
Key methods include:
- UV/Vis Spectroscopy : Monitor λmax at ~255 nm for aromatic amine derivatives, as validated for structurally related compounds .
- HPLC : Use reverse-phase columns (C18) with acetonitrile/water gradients and UV detection to assess purity (≥98% as per analytical standards) .
- NMR : Confirm the presence of the aminomethyl group (-CH2NH2) via <sup>1</sup>H NMR (δ ~3.3 ppm for -CH2- and δ ~1.4 ppm for ethyl groups) .
What computational strategies are effective in predicting the binding affinity of this compound derivatives with biological targets?
Advanced Research Question
Molecular docking and molecular dynamics (MD) simulations using tools like AMBER 16 with GAFF force fields are robust for predicting ligand-protein interactions. For example, parameterization of similar aminomethyl-substituted ligands (e.g., 4-(aminomethyl) benzoic acid in PDB ID: 3KGP) enables accurate modeling of binding modes and free energy calculations. Validate predictions with experimental assays (e.g., enzyme inhibition studies) .
How should contradictory data in the spectroscopic analysis of this compound derivatives be resolved?
Advanced Research Question
Contradictions in NMR or mass spectrometry data often arise from impurities or tautomerism. Resolve by:
- Cross-Validation : Compare results across techniques (e.g., HPLC purity vs. NMR integration).
- Isotopic Labeling : Use deuterated solvents or <sup>15</sup>N-labeled analogs to clarify ambiguous signals.
- Computational Validation : Simulate NMR spectra using software like Gaussian or ACD/Labs to match experimental peaks .
What strategies are recommended for designing derivatives of this compound to study structure-bioactivity relationships?
Advanced Research Question
Systematic modifications include:
- Side-Chain Functionalization : Introduce dialkyl groups (e.g., methyl, ethyl) to the aminomethyl nitrogen to alter hydrophilicity and steric effects .
- Solid-Phase Synthesis : Incorporate the compound into peptide backbones using Boc-protected intermediates to evaluate bioactivity in vitro .
- In Silico Screening : Prioritize derivatives with optimal LogP (1.5–3.5) and polar surface area (<60 Ų) for membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
